

# Physical properties of 2-Chloro-4-fluorothiophenol

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## Compound of Interest

Compound Name: 2-Chloro-4-fluorothiophenol

Cat. No.: B061819

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## An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorothiophenol

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloro-4-fluorothiophenol** (CAS No: 175277-99-3). Intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, this document consolidates essential data, outlines standard experimental methodologies for property determination, and visualizes a key synthetic pathway.

## Chemical Identity and Core Properties

**2-Chloro-4-fluorothiophenol** is a substituted aromatic thiol compound containing chlorine and fluorine atoms on the benzene ring. At room temperature, it presents as a colorless to light yellow liquid with a characteristic strong and pungent odor.<sup>[1][2]</sup> Its distinct chemical structure makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[1]</sup>

The following tables summarize the key physical and chemical identifiers for this compound.

Table 1: Chemical Identifiers

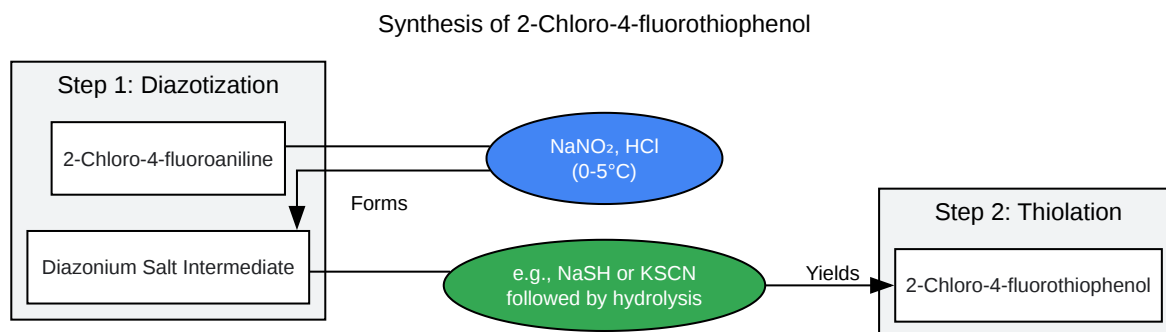
Identifier	Value
IUPAC Name	2-chloro-4-fluorobenzenethiol[3]
CAS Number	175277-99-3[2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClFS[2][3]
Molecular Weight	162.61 g/mol [2][4]
InChI Key	KUAPPJSILOMQPC-UHFFFAOYSA-N[3]
Canonical SMILES	C1=CC(=C(C=C1F)Cl)S

Table 2: Quantitative Physical Properties

Property	Value	Conditions
Physical Form	Liquid[2]	at 20°C
Boiling Point	86 - 88°C[2][3]	at 15 mmHg
Density	~1.375 - 1.56 g/cm <sup>3</sup> (Predicted)[2][4]	Standard Conditions
Refractive Index	1.567[2][3]	Not Specified
pKa (Acidity)	5.68 ± 0.48 (Predicted)[4]	Not Specified
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, ether).[1]	Standard Conditions

## Synthesis Pathway Visualization

A common and established method for the synthesis of aryl thiols involves the use of diazonium salt intermediates. The following diagram illustrates a plausible synthetic route for **2-Chloro-4-fluorothiophenol** starting from 2-chloro-4-fluoroaniline. This process, known as the Sandmeyer-type reaction for thiols, involves diazotization followed by reaction with a sulfur source.[1]



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Caption: A plausible two-step synthesis route for **2-Chloro-4-fluorothiophenol**.

## Experimental Protocols for Property Determination

The physical properties listed above are determined using standard laboratory procedures. Below are detailed methodologies for key experiments.

### Determination of Boiling Point (Reduced Pressure)

The boiling point of **2-Chloro-4-fluorothiophenol** is reported at reduced pressure (15 mmHg), which is a common technique for compounds that may decompose at their atmospheric boiling point.

- Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.
- Apparatus: A vacuum distillation setup including a round-bottom flask, distillation head with a thermometer, condenser, receiving flask, vacuum pump, and a manometer to measure the pressure.
- Procedure:
  - A sample of **2-Chloro-4-fluorothiophenol** is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

- The apparatus is assembled and sealed. The vacuum pump is engaged to reduce the pressure within the system to the desired level (e.g., 15 mmHg), as monitored by the manometer.
- The flask is gently heated using a heating mantle.
- The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed flowing from the condenser into the receiving flask. This temperature is the boiling point at the recorded pressure.

## Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.

- Objective: To determine the mass per unit volume of the substance.
- Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.
- Procedure:
  - The empty pycnometer is cleaned, dried, and its mass is accurately weighed ( $m_1$ ).
  - The pycnometer is filled with distilled water and placed in a water bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium. The volume is adjusted precisely, and the pycnometer is re-weighed ( $m_2$ ). The density of water at this temperature ( $\rho_{\text{water}}$ ) is known.
  - The pycnometer is emptied, dried, and then filled with the sample liquid (**2-Chloro-4-fluorothiophenol**).
  - The filled pycnometer is brought to the same temperature in the water bath, and its mass is weighed ( $m_3$ ).
  - The density of the sample ( $\rho_{\text{sample}}$ ) is calculated using the formula:  $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$

## Determination of Refractive Index

The refractive index is a fundamental physical property that measures how light propagates through a substance.

- Objective: To measure the ratio of the speed of light in a vacuum to its speed in the substance.
- Apparatus: An Abbe refractometer, a constant temperature bath, a light source (typically a sodium lamp, 589 nm), and a sample dropper.
- Procedure:
  - The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
  - The temperature of the prisms is regulated using the connected constant temperature bath.
  - A few drops of the **2-Chloro-4-fluorothiophenol** sample are placed on the surface of the lower prism.
  - The prisms are closed, and the light source is positioned.
  - While looking through the eyepiece, the adjustment knob is turned until the boundary line (the line separating the light and dark fields) is sharp and centered on the crosshairs.
  - The refractive index value is read directly from the instrument's scale.

## Summary

This guide has provided a detailed summary of the physical properties of **2-Chloro-4-fluorothiophenol**, a key intermediate in organic synthesis. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a foundation for the laboratory determination of these essential properties. The visualized synthesis pathway further contextualizes the compound's origin within a typical laboratory or industrial workflow.

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